[4-(1H-benzimidazol-2-yl)piperidin-1-yl][1-(2-methoxyethyl)-1H-indol-2-yl]methanone
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Overview
Description
[4-(1H-benzimidazol-2-yl)piperidin-1-yl][1-(2-methoxyethyl)-1H-indol-2-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole moiety linked to a piperidine ring, which is further connected to an indole group via a methanone bridge. The presence of these functional groups suggests that the compound may exhibit diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-benzimidazol-2-yl)piperidin-1-yl][1-(2-methoxyethyl)-1H-indol-2-yl]methanone typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring, which can be achieved through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzimidazole intermediate.
The indole moiety is usually synthesized separately through Fischer indole synthesis, involving the reaction of phenylhydrazine with a ketone under acidic conditions. The final step involves coupling the benzimidazole-piperidine intermediate with the indole derivative using a methanone bridge, which can be facilitated by reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization, chromatography, and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[4-(1H-benzimidazol-2-yl)piperidin-1-yl][1-(2-methoxyethyl)-1H-indol-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzimidazole, piperidine, or indole rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [4-(1H-benzimidazol-2-yl)piperidin-1-yl][1-(2-methoxyethyl)-1H-indol-2-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
The compound’s structural features make it a candidate for biological studies, particularly in the investigation of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules can provide insights into the mechanisms of various biochemical processes.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its interactions with specific molecular targets may lead to the development of new drugs for treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [4-(1H-benzimidazol-2-yl)piperidin-1-yl][1-(2-methoxyethyl)-1H-indol-2-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s binding to these targets can modulate their activity, leading to various biological effects. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Properties
Molecular Formula |
C24H26N4O2 |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[1-(2-methoxyethyl)indol-2-yl]methanone |
InChI |
InChI=1S/C24H26N4O2/c1-30-15-14-28-21-9-5-2-6-18(21)16-22(28)24(29)27-12-10-17(11-13-27)23-25-19-7-3-4-8-20(19)26-23/h2-9,16-17H,10-15H2,1H3,(H,25,26) |
InChI Key |
UATGEXKQKHDESS-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=CC=CC=C2C=C1C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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